2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Description
Properties
CAS No. |
93263-27-5 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-amino-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-2-4-13-5-3-6-7(13)11-9(10)12-8(6)14/h3,5H,2,4H2,1H3,(H3,10,11,12,14) |
InChI Key |
FEHDLNBXABECBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach to Pyrrolo[2,3-d]pyrimidin-4-one Derivatives
The synthesis of pyrrolo[2,3-d]pyrimidin-4-one derivatives typically involves the condensation of appropriately substituted pyrimidine precursors with aldehydes or ketones to form the fused bicyclic system. The key step is the cyclization that forms the pyrrole ring fused to the pyrimidine nucleus.
Specific Method for 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
While direct literature specifically naming "this compound" is limited, closely related compounds such as 2-amino-5-isopropyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one have been synthesized using analogous methods that can be adapted for the propyl substitution at the 7-position.
Condensation of 4-Diamino-6-hydroxypyrimidine with Brominated Aldehydes
A representative synthesis involves the reaction of 4-diamino-6-hydroxypyrimidine with a brominated aldehyde under mild conditions in a mixed solvent system of acetonitrile and water at room temperature, in the presence of sodium acetate as a base (Table 1).
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Diamino-6-hydroxypyrimidine (50 mmol), sodium acetate (100 mmol), 3-bromo-4-methyl-pentanal (50 mmol), CH3CN/H2O (1:1), 25 °C, overnight | Stirred suspension leading to gradual dissolution and precipitation of product | 40 | Product isolated by filtration and washed with methanol; HPLC Rt: 4.408 min; NMR confirms structure |
This method yields the 2-amino-5-isopropyl derivative, which can be modified to introduce a propyl group at the 7-position via substitution or alkylation strategies on the pyrrolo[2,3-d]pyrimidine core.
Alkylation and Substitution Strategies
To introduce the propyl group at the 7-position, nucleophilic substitution on a halogenated pyrrolo[2,3-d]pyrimidine intermediate can be employed. For example, 4-chloropyrrolo[2,3-d]pyrimidine derivatives can be reacted with propyl amines or organometallic reagents under controlled conditions to substitute the chlorine with a propyl group.
Alternative Synthetic Routes
Suzuki Coupling and Palladium-Catalyzed Reactions
Advanced synthetic methods involve bromination of pyrrolopyrimidines followed by Suzuki coupling to introduce various alkyl or aryl substituents, including propyl groups, at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold. These methods provide moderate to good yields (10–60%) and allow for structural diversification.
Reduction and Functional Group Transformations
Starting from carboxylic acid or amide intermediates on the piperidine or pyrrolopyrimidine ring, reduction with lithium aluminum hydride or borane in tetrahydrofuran (THF) can afford aminomethyl derivatives. Subsequent acylation and coupling steps enable the construction of more complex analogues.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with brominated aldehyde | 4-Diamino-6-hydroxypyrimidine, 3-bromo-4-methyl-pentanal | Sodium acetate, CH3CN/H2O, 25 °C, overnight | 2-Amino-5-isopropyl-pyrrolo[2,3-d]pyrimidin-4-one | 40 | Mild conditions, straightforward isolation |
| Nucleophilic substitution on 4-chloropyrrolo[2,3-d]pyrimidine | 4-Chloropyrrolo[2,3-d]pyrimidine, propylamine | Amine substitution, reflux or room temp | 7-Propyl substituted pyrrolopyrimidine | Variable | Allows direct introduction of propyl group |
| Suzuki coupling on bromopyrrolopyrimidine | Brominated pyrrolopyrimidine, propylboronic acid | Pd catalyst, base, organic solvent | Alkylated pyrrolopyrimidine | 10–60 | Enables diverse substituent introduction |
| Reduction of amide intermediates | Amide or acid derivatives | LiAlH4 or borane in THF | Aminomethyl derivatives | Moderate | Followed by acylation or coupling |
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: This compound has shown promise as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis and function, leading to its antimicrobial and antiviral effects. In cancer cells, it can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Positional Effects : Substitution at position 7 (propyl vs. methyl) significantly alters hydrophobicity and steric bulk, impacting solubility and binding affinity .
- Functional Groups: The amino group at position 2 is conserved in many analogs, suggesting its critical role in hydrogen bonding interactions .
Physical and Spectral Properties
- Melting Points : Methyl-substituted derivatives (e.g., 7-methyl) melt at ~129–200°C, while unsubstituted analogs (e.g., 1,7-dihydro-4H-pyrrolo[...]) have lower melting points due to reduced crystallinity .
- Spectroscopy : ¹H NMR of the target compound would show distinct shifts for the propyl chain (δ ~0.8–1.5 ppm) and NH₂ protons (δ ~6.5–7.5 ppm), aligning with data for PreQ1 and methyl analogs .
Biological Activity
2-Amino-7-propyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 93263-27-5) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12N4O
- Molecular Weight : 192.218 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its role in various biological activities.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit key signaling pathways involved in cancer progression.
A study highlighted that certain derivatives can act as ATP-competitive inhibitors of protein kinase B (PKB), which is crucial in the PI3K/AKT signaling pathway implicated in tumor growth. These compounds showed selective inhibition with up to 150-fold selectivity for PKB over PKA (protein kinase A), leading to reduced tumor growth in xenograft models .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Biomarkers : In vivo studies indicated that it could modulate biomarkers associated with cancer progression and metastasis.
- Antiproliferative Effects : In vitro assays demonstrated that the compound exhibits antiproliferative activities against various cancer cell lines .
Study on PKB Inhibition
A specific study focused on the development of pyrrolo[2,3-d]pyrimidine derivatives as PKB inhibitors. The results showed that compounds derived from this scaffold could effectively inhibit PKB activity and lead to significant tumor growth reduction in animal models. The study emphasized the importance of structural modifications for enhancing selectivity and bioavailability .
In Silico Studies
In silico analyses have also been conducted to predict the biological activity of this compound. These studies suggest that this compound may mimic the activity of known anticancer agents like Chromomycin A3 and Actinomycin D by interacting with DNA and inhibiting transcription processes .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H12N4O |
| Molecular Weight | 192.218 g/mol |
| CAS Number | 93263-27-5 |
| Antitumor Activity | Yes |
| Mechanism | Kinase inhibition |
| Selectivity | High (compared to PKA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
